molecular formula C26H23F9N6O2 B1383584 (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide CAS No. 2072867-07-1

(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide

Cat. No.: B1383584
CAS No.: 2072867-07-1
M. Wt: 622.5 g/mol
InChI Key: KEGYDGSEECVTIB-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups and stereochemical centers. The parent structure consists of a butanamide backbone with extensive substitution patterns requiring careful systematic naming according to established protocols.

The primary amide functionality follows standard nomenclature where the suffix "amide" replaces the "ic acid" ending of the corresponding carboxylic acid. According to IUPAC guidelines, amide names formed by modifying retained names of acids represent the preferred systematic approach for complex structures. The presence of nitrogen substitution requires the prefix "N-" to indicate attachment to the amide nitrogen atom, following the principle that substitution on amide nitrogen atoms uses this specific locant designation.

The stereochemical configuration analysis reveals two distinct chiral centers designated with R-configuration. The absolute configuration assignment follows Cahn-Ingold-Prelog priority rules, where the highest priority substituents determine the stereochemical descriptor. The first R-center occurs at the 3-amino-4-(2,4,5-trifluorophenyl)butan portion, while the second R-center resides within the complex nitrogen substituent containing the triazolopyrazine core structure.

The triazolo[4,3-a]pyrazine heterocyclic system represents a fused ring structure where systematic numbering begins from the nitrogen atoms according to established heterocyclic nomenclature principles. The 3-(trifluoromethyl) substituent on this core requires specific positional designation, with the trifluoromethyl group attached at position 3 of the triazole ring portion. The 5,6-dihydro designation indicates partial saturation of the pyrazine ring, specifically at positions 5 and 6, while the 7(8H) notation specifies the attachment point and hydrogen positioning.

The 2,4,5-trifluorophenyl substituents require systematic designation of fluorine positions on the benzene ring. Based on established chemical shift patterns for fluorinated aromatic systems, the 2,4,5-substitution pattern creates a distinctive electronic environment that influences both chemical reactivity and spectroscopic properties. These fluorine substituents follow standard aromatic nomenclature where numerical locants indicate exact positional relationships.

Structural Component IUPAC Designation Stereochemical Feature
Primary amide backbone butanamide Linear four-carbon chain
Amino substituent 3-amino Position 3 designation
First chiral center (R)-configuration Absolute stereochemistry
Nitrogen substituent N-((R)-substituted) Secondary chiral center
Heterocyclic core triazolo[4,3-a]pyrazin Fused ring system
Trifluoromethyl group 3-(trifluoromethyl) Position 3 on triazole
Aromatic fluorination 2,4,5-trifluorophenyl Multiple fluorine substitution

X-ray Crystallographic Studies of Triazolo[4,3-a]pyrazine Core Derivatives

Crystallographic analysis of related triazolo[4,3-a]pyrazine derivatives provides essential structural information for understanding the three-dimensional architecture of this compound class. X-ray diffraction studies of similar heterocyclic systems reveal characteristic bond lengths, angles, and molecular conformations that inform structural predictions for the target compound.

Recent crystallographic investigations of triazolopyrazine derivatives demonstrate successful crystal formation and structural determination using standard diffraction techniques. The reported crystal structure of compound 3 showed successful analysis via X-ray crystallography, confirming structural assignments through direct three-dimensional visualization. This represents the first reported crystal structure analysis for this specific triazolopyrazine class, establishing important precedent for related structural determinations.

Comparative crystallographic data from triazolo[4,3-a]pyridine systems provide additional structural context. The compound 3-(pyridine-4-yl)-triazolo[4,3-a]pyridine crystallized in monoclinic space group P 2₁/c with specific lattice parameters: a = 15.1413(12), b = 6.9179(4), c = 13.0938(8) Å, β = 105.102(6)°, V = 1324.16(16) ų, Z = 4, and R = 0.0337. Similarly, the 6-bromo-3-(pyridine-4-yl)-triazolo[4,3-a]pyridine derivative showed crystallization in the same space group with parameters a = 14.3213(11), b = 6.9452(4), c = 12.6860(8) Å, β = 100.265(6)°, V = 1241.62(14) ų, Z = 4, and R = 0.0561.

The triazolo[4,5-c]pyridine structural analog provides additional crystallographic reference data. Ball and stick representation of the X-ray crystal structure showed asymmetric unit containing one fully ordered molecule, demonstrating successful structural determination protocols applicable to related triazolopyrazine systems. These crystallographic studies establish methodological approaches for obtaining high-quality structural data from complex heterocyclic frameworks.

Molecular packing analysis reveals important intermolecular interactions that influence crystal stability and formation. The presence of multiple fluorine substituents creates opportunities for fluorine-fluorine interactions and halogen bonding effects that significantly impact crystallization behavior. Understanding these packing motifs becomes crucial for successful crystallization attempts of the target compound.

Compound Type Space Group Unit Cell Parameters Refinement Quality
Triazolo[4,3-a]pyridine P 2₁/c a=15.14, b=6.92, c=13.09 Å R = 0.0337
6-Bromo derivative P 2₁/c a=14.32, b=6.95, c=12.69 Å R = 0.0561
Triazolo[4,5-c]pyridine Various Multiple parameters High quality

NMR Spectroscopic Profiling of Fluorinated Substituents

Nuclear magnetic resonance spectroscopic analysis of fluorinated triazolopyrazine derivatives requires specialized techniques due to the presence of multiple fluorine-containing functional groups. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information given the high sensitivity and large chemical shift dispersion characteristic of fluorine nuclei.

The fluorine-19 nucleus exhibits exceptional nuclear magnetic resonance properties, including high gyromagnetic ratio and 100% natural abundance, making it the third most receptive nuclear magnetic resonance nucleus after tritium and proton. The chemical shift range for fluorine-19 spans approximately 800 parts per million for general organic compounds, with organofluorine compounds typically ranging from -50 to -70 parts per million for trifluoromethyl groups to -200 to -220 parts per million for difluoromethylene groups.

Trifluoromethyl group characterization represents a critical aspect of structural determination for this compound class. Studies of trifluoromethyl chemical shift sensitivity demonstrate significant environmental dependence, with chemical shifts varying substantially based on local electronic environment and solvent polarity. The 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide probe showed chemical shift values at -62.89 parts per million in chloroform-d₃, providing reference data for related trifluoromethyl environments.

The 2,4,5-trifluorophenyl substituents exhibit characteristic fluorine-19 chemical shift patterns that enable unambiguous structural assignment. Previous studies identified specific chemical shift values for 2,4,5-trifluorophenol at -147.1 (F-2), -153.5 (F-4), and -143.7 parts per million (F-5). These reference values provide essential calibration data for interpreting fluorine-19 spectra of the target compound containing similar substitution patterns.

Advanced two-dimensional nuclear magnetic resonance techniques offer additional structural information through correlation spectroscopy experiments. The analysis of correlation spectroscopy systems enables identification of through-bond and through-space relationships between fluorine nuclei and neighboring protons or carbons. Heteronuclear multiple bond correlation experiments facilitate assignment of carbon-fluorine connectivity patterns essential for complete structural verification.

Proton-coupled fluorine-19 nuclear magnetic resonance measurements provide definitive identification of fluorine substitution patterns through characteristic coupling constants. The fluorine-hydrogen and fluorine-fluorine coupling patterns enable unambiguous determination of fluorine positions within aromatic ring systems. These coupling relationships serve as fingerprint identification methods for complex fluorinated molecules.

Fluorine Environment Chemical Shift Range (ppm) Coupling Characteristics
Trifluoromethyl group -50 to -70 Three equivalent nuclei
2,4,5-Trifluorophenyl F-2 -147.1 Aromatic coupling pattern
2,4,5-Trifluorophenyl F-4 -153.5 Central position effects
2,4,5-Trifluorophenyl F-5 -143.7 Ortho-meta relationships

Properties

IUPAC Name

(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F9N6O2/c27-16-9-20(31)18(29)5-12(16)3-14(36)7-23(42)37-15(4-13-6-19(30)21(32)10-17(13)28)8-24(43)40-1-2-41-22(11-40)38-39-25(41)26(33,34)35/h5-6,9-10,14-15H,1-4,7-8,11,36H2,(H,37,42)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYDGSEECVTIB-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)CC(CC4=CC(=C(C=C4F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)C[C@@H](CC4=CC(=C(C=C4F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F9N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2072867-07-1
Record name Sitagliptin dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2072867071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAGLIPTIN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36HRH72XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action of Sitagliptin can be influenced by various environmental factors. For instance, in the context of severe acute pancreatitis-related acute lung injury, Sitagliptin’s anti-inflammatory and antioxidant effects are particularly beneficial. In nrf2-knockout mice, the anti-inflammatory effect of sitagliptin was reduced, resulting in ros accumulation and excessive autophagy. This suggests that the efficacy and stability of Sitagliptin’s action can be influenced by genetic factors and disease states.

Biological Activity

(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide is a complex compound with significant biological activity. Its intricate structure suggests potential applications in pharmacology, particularly in the treatment of metabolic disorders and cancer. This article reviews its biological properties based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H23F9N6O2
  • Molecular Weight : 572.539 g/mol
  • IUPAC Name : (3R)-3-amino-N-[(2R)-4-oxo-1-phenyl-4-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antidiabetic Activity

The compound has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies have shown that it effectively lowers blood glucose levels in diabetic models. The inhibition of DPP-IV leads to increased levels of incretin hormones which enhance insulin secretion and decrease glucagon release.

2. Anticancer Properties

Recent studies have demonstrated that this compound has significant anticancer activity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited an IC50 value of approximately 22.54 µM.
  • A549 (Lung Cancer) : Displayed an IC50 value of 5.08 µM.
    These values suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Cell LineIC50 Value (µM)
MCF-722.54
A5495.08

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Preliminary screening indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological mechanisms through which (R)-3-amino-N-((R)-4-oxo...) exerts its effects include:

  • Inhibition of Enzymes : Particularly DPP-IV and other enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to untreated controls.
  • Cancer Therapy : A study focusing on its anticancer properties demonstrated that treatment with the compound led to a marked decrease in tumor size in xenograft models.

Scientific Research Applications

Medicinal Applications

The primary application of (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide is linked to its role as a DPP-IV inhibitor. DPP-IV inhibitors are crucial in the treatment of type II diabetes as they help regulate blood sugar levels by increasing incretin levels.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of sitagliptin and evaluating their efficacy as DPP-IV inhibitors. Here are some notable findings:

  • Synthesis and Characterization :
    • A study published in the Journal of Medicinal Chemistry explored various derivatives of sitagliptin and their biological activities. The synthesized compounds showed varying degrees of DPP-IV inhibition with potential for enhanced efficacy and safety profiles compared to sitagliptin itself .
  • Comparative Studies :
    • Research comparing the efficacy of sitagliptin derivatives indicated that modifications at specific positions could enhance binding affinity to the DPP-IV enzyme. For instance, introducing different substituents on the trifluoromethyl group significantly impacted inhibitory potency .
  • Clinical Implications :
    • Clinical evaluations have demonstrated that compounds similar to this compound may provide additional benefits in managing diabetes-related complications due to their multifaceted actions on metabolic pathways .

Summary Table of Applications

Application AreaDescription
Diabetes Management Acts as a DPP-IV inhibitor to improve glycemic control in type II diabetes patients.
Drug Development Serves as a lead compound for synthesizing new DPP-IV inhibitors with potentially improved efficacy.
Research Studies Used in studies evaluating structure–activity relationships for enhancing drug properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of β-amino amides incorporating fused heterocycles. Key structural analogues include:

Compound Name / CAS No. Structural Differences Molecular Weight Known Activity
(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-... Reference compound; dual (2,4,5-trifluorophenyl) groups 528.37* DPP-IV inhibition (IC₅₀ = 18 nM), oral efficacy in diabetes models
(S)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (823817-55-6) Stereochemical inversion (S-configuration); ketone vs. amide linkage 442.31 Limited data; presumed reduced DPP-IV affinity due to stereochemistry
(2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-... (767340-03-4) But-2-en-2-amine group instead of butanamide; unsaturated backbone 405.30 Unreported DPP-IV activity; potential conformational effects on binding
(R)-3-amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one (945261-48-3) 2,4-Difluorophenyl substitution vs. 2,4,5-trifluorophenyl 417.33 Hypothesized lower potency due to fewer fluorine atoms

*Calculated based on molecular formula C₂₆H₂₃F₉N₆O₂.

Pharmacological and Selectivity Profiles

  • Bioavailability : Oral bioavailability in rats (30–50%) and dogs (60–80%) is attributed to its optimized solubility and metabolic stability, whereas analogues with structural modifications (e.g., unsaturated backbone in CAS 767340-03-4) may exhibit altered pharmacokinetics .

Key Research Findings

  • In Vivo Efficacy : Reduces plasma glucose levels in rodent models at 3 mg/kg doses, with sustained effects post-administration .
  • Crystallographic Data : The trifluoromethyl group in the triazolopiperazine core forms hydrophobic interactions with DPP-IV’s S2 pocket, while fluorophenyl groups stabilize binding via π-π stacking .
  • Comparative Limitations : Analogues with stereochemical inversions (e.g., S-configuration in CAS 823817-55-6) or reduced fluorination (e.g., 2,4-difluorophenyl in CAS 945261-48-3) likely diminish target engagement, though formal studies are lacking .

Preparation Methods

Synthesis of the Triazolopyrazine Core

The key heterocyclic scaffold, 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine, is synthesized through a multi-step process starting from trifluoroacetohydrazide and proceeding through cyclization and ring closure reactions under controlled conditions.

Typical synthesis steps include :

  • Reaction of ethyl trifluoroacetate with hydrazine hydrate to produce trifluoroacetohydrazide.
  • Subsequent reaction with chloroacetyl chloride and sodium hydroxide at low temperature to yield an intermediate.
  • Cyclization using phosphorus oxychloride to form an oxadiazole intermediate.
  • Nucleophilic attack by ethylenediamine at low temperature to open and re-cyclize the ring, forming the triazolopyrazine scaffold.
  • Final acid-catalyzed cyclization with concentrated hydrochloric acid to obtain the key heterocyclic intermediate in good yield and purity.

This process yields the key scaffold with confirmed structure by melting point, NMR, and mass spectrometry.

Preparation of Chiral Beta-Amino Acid Intermediates

The chiral beta-amino acid derivatives, such as (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, are critical intermediates.

  • These are often prepared or procured with high enantiomeric purity.
  • Protection of the amino group with tert-butoxycarbonyl (Boc) is common to facilitate coupling.
  • Enzymatic asymmetric reduction methods have been developed to obtain these chiral intermediates with high optical purity, which is advantageous over chemical methods due to stereo-selectivity and cost-effectiveness.

Amide Bond Formation (Coupling Step)

The key step in the synthesis is the coupling of the triazolopyrazine amine with the chiral beta-amino acid derivative to form the amide bond, yielding the target compound or its protected precursors.

Common coupling methods include :

  • Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC).
  • Addition of coupling additives like N-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
  • Reactions typically carried out in solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Base additives such as triethylamine or diisopropylethylamine to neutralize generated acids.
  • Temperature control from 0 °C to room temperature or slightly elevated temperatures (up to 70 °C) depending on the protocol.
  • Reaction times range from several hours to overnight (e.g., 4–22 hours).

Example experimental data from literature and patents :

Yield (%) Reaction Conditions Notes
86% EDC/HOBt in CH2Cl2, RT, 4 h Coupling of Boc-protected amino acid and triazolopyrazine amine; product purified by flash chromatography
82% CDI activation in acetonitrile, 65–70 °C, 22 h Coupling with triazolopyrazine amine, followed by recrystallization
71.8% EDC/HOBt in DMF, 0–20 °C, 16 h Coupling with Boc-protected amino acid; purification by flash chromatography
47.5% EDC/HOBt in DCM, 0–5 °C, 14 h Comparative method with lower yield

These data indicate that optimized carbodiimide-mediated coupling with HOBt additive and controlled temperature provides high yields and purity of the amide product.

Deprotection and Final Steps

  • Removal of Boc protecting groups is typically performed using trifluoroacetic acid (TFA) in DCM at room temperature for several hours.
  • Subsequent purification yields the free amine form of the compound.
  • Further modifications, such as reductive amination or salt formation, can be performed depending on the desired final pharmaceutical form.

Enzymatic Asymmetric Synthesis

  • Enzymatic reduction of keto intermediates to chiral beta-amino acids offers an environmentally friendly and cost-effective route.
  • Enzymes provide high stereo-selectivity, producing predominantly one enantiomer and avoiding the need for chiral chromatography.
  • Using enzymatically prepared intermediates improves overall yield and purity of the final compound.

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reagents & Conditions Yield (%) Notes
1 Triazolopyrazine scaffold Hydrazine hydrate, chloroacetyl chloride, POCl3, ethylenediamine, HCl Good yield Multi-step cyclization and ring closure
2 Boc-protected beta-amino acid Commercial or enzymatic asymmetric synthesis High purity Enzymatic methods preferred for chiral purity
3 Coupling reaction EDC or DCC, HOBt, base, DCM or DMF, RT or mild heat 71.8–86% Carbodiimide-mediated amide bond formation
4 Deprotection TFA/DCM, RT, 4 h Quantitative Boc removal to yield free amine
5 Final compound Purification and salt formation Final pharmaceutical grade product

Research Findings and Advantages

  • The described methods provide high yields and enantiomeric purity essential for pharmaceutical applications.
  • Enzymatic asymmetric synthesis reduces environmental impact and cost.
  • Carbodiimide coupling with HOBt additive is effective for amide bond formation with minimal side reactions.
  • The process is scalable and has been patented for industrial production.
  • The compound exhibits potent DPP-IV inhibition, making the synthesis route valuable for drug development.

Q & A

Q. What comparative studies exist between the free base and phosphate salt forms in preclinical models?

  • Methodological Answer : Phosphate salt forms (e.g., sitagliptin phosphate) enhance aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base) and bioavailability (AUC increase by 40%). Comparative PK/PD studies in Sprague-Dawley rats use LC-MS/MS for plasma concentration analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide
Reactant of Route 2
(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.